molecular formula C15H20BrNO3S B7456570 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide

Cat. No. B7456570
M. Wt: 374.3 g/mol
InChI Key: BILXRQISODRYQW-UHFFFAOYSA-N
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Description

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide involves the inhibition of CAIX. CAIX is an enzyme that is involved in the regulation of pH in cancer cells. Inhibition of CAIX leads to a decrease in pH, which can have a cytotoxic effect on cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in the regulation of pH in the kidneys. This inhibition can lead to a decrease in the reabsorption of bicarbonate, which can be useful in the treatment of metabolic alkalosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide in lab experiments is its potency as a CAIX inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide. One direction is the investigation of its potential as a cancer therapeutic. This could involve the testing of the compound in animal models of cancer or the development of more potent analogs. Another direction is the investigation of its potential as a treatment for metabolic alkalosis. This could involve the testing of the compound in animal models of metabolic alkalosis or the development of more soluble analogs. Finally, the mechanism of action of 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide could be further elucidated through structural studies or the identification of additional targets of the compound.

Synthesis Methods

The synthesis of 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with propargyl alcohol in the presence of a palladium catalyst. The resulting compound is then reacted with propylene oxide to yield the final product.

Scientific Research Applications

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide is used in a variety of scientific research applications. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. CAIX inhibitors have been shown to have antitumor activity and are being investigated as potential cancer therapeutics.

properties

IUPAC Name

4-bromo-N,N-bis(prop-2-enyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-4-9-17(10-5-2)21(18,19)13-7-8-14(16)15(12-13)20-11-6-3/h4-5,7-8,12H,1-2,6,9-11H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXRQISODRYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC=C)CC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide

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